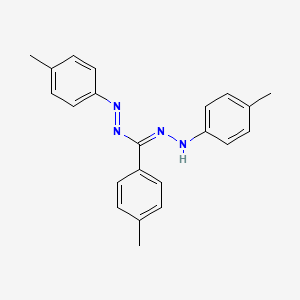
4-methyl-N'-(4-methylanilino)-N-(4-methylphenyl)iminobenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N'-(4-methylanilino)-N-(4-methylphenyl)iminobenzenecarboximidamide is a member of the formazan family, which are compounds containing the azohydrazone system of bonds. These compounds are characterized by their vibrant colors and are widely used as ligands in coordination chemistry due to their ease of synthesis, mobile π system, conformational flexibility, and interesting redox properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-methyl-N'-(4-methylanilino)-N-(4-methylphenyl)iminobenzenecarboximidamide can be synthesized through the reaction of p-tolylhydrazine with p-tolualdehyde in the presence of a base. The reaction typically involves the following steps:
Formation of Hydrazone:
p-Tolylhydrazine reacts with p-tolualdehyde to form a hydrazone intermediate.Cyclization: The hydrazone intermediate undergoes cyclization to form the formazan compound.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-N'-(4-methylanilino)-N-(4-methylphenyl)iminobenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the formazan to hydrazine derivatives.
Substitution: Substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted formazan derivatives.
Aplicaciones Científicas De Investigación
4-methyl-N'-(4-methylanilino)-N-(4-methylphenyl)iminobenzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: Used as ligands in coordination chemistry and as intermediates in the synthesis of other complex molecules.
Biology: Employed in cell viability assays and as fluorescent markers for imaging.
Medicine: Investigated for potential therapeutic applications due to its redox properties.
Industry: Utilized in the development of dyes and pigments due to its vibrant color.
Mecanismo De Acción
The mechanism of action of 4-methyl-N'-(4-methylanilino)-N-(4-methylphenyl)iminobenzenecarboximidamide involves its redox properties. The compound can undergo reversible oxidation and reduction reactions, making it useful in various biochemical assays. In cell viability assays, for example, the compound is reduced by cellular enzymes to form a colored product, which can be quantified to assess cell viability .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Diphenyl-3-p-tolylformazan: Similar structure but with different substituents at the nitrogen atoms.
3-Nitro-1,5-di-p-tolylformazan: Contains a nitro group, which alters its chemical properties.
Uniqueness
4-methyl-N'-(4-methylanilino)-N-(4-methylphenyl)iminobenzenecarboximidamide is unique due to its specific substitution pattern, which imparts distinct redox properties and makes it particularly useful in coordination chemistry and as a ligand for metal complexes .
Propiedades
Número CAS |
15145-52-5 |
|---|---|
Fórmula molecular |
C22H22N4 |
Peso molecular |
342.446 |
Nombre IUPAC |
4-methyl-N/'-(4-methylanilino)-N-(4-methylphenyl)iminobenzenecarboximidamide |
InChI |
InChI=1S/C22H22N4/c1-16-4-10-19(11-5-16)22(25-23-20-12-6-17(2)7-13-20)26-24-21-14-8-18(3)9-15-21/h4-15,23H,1-3H3/b25-22+,26-24? |
Clave InChI |
XZMPBCXWLRAHKK-UXTZHSJASA-N |
SMILES |
CC1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)C)N=NC3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















